5-Fluoro-8-nitroquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical and Biomedical Sciences
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a versatile and privileged structure in medicinal chemistry. nih.gov Its presence in a wide array of natural products and synthetic compounds has established it as a critical pharmacophore for the development of new therapeutic agents. nih.govtulane.edunih.gov The structural rigidity and the presence of a nitrogen atom in the quinoline ring system allow for diverse chemical modifications, enabling the fine-tuning of its biological activity. orientjchem.org
Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities. nih.govresearchgate.net Researchers have extensively explored their potential as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal agents. nih.govorientjchem.org The ability of the quinoline nucleus to serve as a scaffold for designing novel bioactive molecules has led to the development of several clinically used drugs and candidates in clinical trials. nih.gov The continuous investigation into quinoline-based compounds underscores their importance in the quest for new and effective treatments for a variety of diseases. nih.govorientjchem.org
Table 1: Diverse Biological Activities of the Quinoline Scaffold
| Biological Activity | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth, invasion, and migration, as well as induction of apoptosis. orientjchem.org | The combination of quinoline with other heterocycles makes it a versatile scaffold for developing novel anticancer agents. orientjchem.org |
| Antimalarial | Effective against various strains of Plasmodium, the parasite responsible for malaria. | The quinoline nucleus is a core component of several well-known antimalarial drugs. |
| Antibacterial | Activity against a range of Gram-positive and Gram-negative bacteria. nih.gov | Modifications on the quinoline ring can lead to potent antibacterial agents. |
| Antiviral | Inhibition of viral replication and activity against various viruses. nih.gov | Research has highlighted the potential of quinoline derivatives in developing new antiviral therapies. nih.gov |
| Anti-inflammatory | Reduction of inflammation through various mechanisms. nih.gov | Quinoline-based compounds have shown promise as anti-inflammatory agents. nih.gov |
The Role of Fluorine and Nitro Substituents in Modulating Chemical and Biological Properties of Heterocyclic Systems
The introduction of fluorine atoms and nitro groups into heterocyclic scaffolds like quinoline is a well-established strategy in medicinal chemistry to modulate their properties.
Fluorine: As the most electronegative element, fluorine's incorporation into a molecule can significantly alter its electronic distribution, impacting properties like pKa, dipole moment, and chemical reactivity. tandfonline.com The substitution of hydrogen with fluorine, which is of a comparable size, generally does not introduce significant steric hindrance. benthamdirect.com One of the primary reasons for introducing fluorine is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is stronger than the carbon-hydrogen bond. nih.govmdpi.com Fluorination can also increase lipophilicity, which can improve membrane permeability and bioavailability. benthamdirect.comnih.gov Furthermore, the strategic placement of fluorine can enhance the binding affinity of a molecule to its biological target. nih.gov
Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. svedbergopen.commdpi.com Its presence can enhance a drug's ability to target specific pathogens or tissues. svedbergopen.com In medicinal chemistry, the nitro group is often considered a versatile functional group, though it can also be associated with toxicity concerns. acs.orgnih.gov Nitroaromatic compounds can act as prodrugs that are activated under specific biological conditions, such as the hypoxic environments found in some tumors. mdpi.com The bioreductive activation of nitro groups can lead to the formation of reactive intermediates that exert a therapeutic effect. svedbergopen.com Research has shown that the nitro group can be crucial for the biological efficacy of certain compounds, including those with antifungal and anticancer properties. mdpi.comwisdomlib.org
Table 2: Effects of Fluorine and Nitro Substituents in Drug Design
| Substituent | Key Physicochemical Effects | Impact on Biological Properties |
|---|---|---|
| Fluorine | - High electronegativity tandfonline.com- Strong carbon-fluorine bond tandfonline.com- Increased lipophilicity benthamdirect.com | - Enhanced metabolic stability nih.govnih.gov- Improved membrane permeation nih.gov- Increased binding affinity nih.gov |
| Nitro Group | - Strong electron-withdrawing nature mdpi.com- Polarity | - Can act as a prodrug moiety mdpi.com- Potential for selective toxicity svedbergopen.com- Can enhance biological activity (e.g., antifungal, anticancer) mdpi.comwisdomlib.org |
Overview of Existing Research Trajectories for 5-Fluoro-8-nitroquinoline and Analogous Structures
The academic interest in this compound primarily stems from its role as a key intermediate in the synthesis of more complex and biologically active molecules. For instance, it has been investigated as a precursor for the synthesis of 5-fluoroprimaquine, an analog of the antimalarial drug primaquine. researchgate.net The synthesis of this compound itself can be achieved through various methods, including the nitration and subsequent fluorination of quinoline derivatives or through cyclization reactions like the Skraup reaction using appropriately substituted anilines. researchgate.netresearchgate.net
Research on analogous structures, where the fluoro and nitro groups are positioned at different locations on the quinoline ring, further highlights the strategic importance of these substituents. For example, the synthesis of 5-fluoro-6-methoxy-8-nitroquinoline has been explored as an intermediate for potential therapeutic agents. researchgate.netresearchgate.net The reactivity of the 5-fluoro group in compounds like 4-methyl-5-fluoro-6-methoxy-8-nitroquinoline allows for its displacement to create new derivatives with potential antimalarial activity. google.com
Furthermore, studies on other nitroquinoline analogs have demonstrated their potential as anticancer agents. For example, a series of dispiro 8-nitroquinolone analogues have been synthesized and shown to exhibit cytotoxic activity against human cervical cancer cells. nih.gov While direct biological studies on this compound are less common in the literature, its utility as a building block for creating novel quinoline-based compounds with potential therapeutic applications is a significant area of research. The combination of the quinoline scaffold's proven biological relevance with the modulating effects of the fluorine and nitro groups makes this compound and its analogs promising subjects for future drug discovery efforts.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-fluoroprimaquine |
| 5-fluoro-6-methoxy-8-nitroquinoline |
| 4-methyl-5-fluoro-6-methoxy-8-nitroquinoline |
| primaquine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOBTOAOYYTUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164963 | |
| Record name | Quinoline, 5-fluoro-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152167-85-6 | |
| Record name | Quinoline, 5-fluoro-8-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152167856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 5-fluoro-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Fluoro 8 Nitroquinoline and Precursor Compounds
Direct Synthetic Routes to 5-Fluoro-8-nitroquinoline
Direct synthesis approaches aim to introduce the fluoro and nitro groups onto the quinoline (B57606) scaffold in a minimal number of steps. These routes are often preferred for their efficiency and atom economy.
Nitration of Fluoroquinoline Derivatives
One of the most direct conceptual routes to this compound is the electrophilic nitration of 5-fluoroquinoline (B1202552). The nitration of the parent quinoline molecule is a well-established reaction that typically occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine (B92270) ring. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, yield a mixture of positional isomers, primarily 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) google.com.
In the case of 5-fluoroquinoline, the substituent already present on the benzene ring directs the position of the incoming electrophile (the nitronium ion, NO₂⁺). The fluorine atom is an ortho-, para-directing group, although it is deactivating. Therefore, the nitration of 5-fluoroquinoline is expected to favor the introduction of the nitro group at positions ortho or para to the fluorine atom. The 8-position is para to the fluorine, making it a highly favored site for substitution. This regioselectivity makes the direct nitration of 5-fluoroquinoline a viable, though not always high-yielding, pathway to the desired product.
Table 1: Conceptual Nitration of 5-Fluoroquinoline
| Reactant | Reagents | Probable Major Product |
|---|
Fluorination of Nitroquinoline Derivatives
The alternative direct approach involves the fluorination of 8-nitroquinoline. Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods, though direct C-H fluorination is often challenging. Modern synthetic chemistry has seen the development of transition-metal-catalyzed C-H activation and fluorination reactions. For example, a nickel-catalyzed method has been developed for the selective C-5 fluorination of 8-aminoquinoline (B160924) derivatives, demonstrating the feasibility of targeted C-H functionalization on the quinoline scaffold rsc.org. Adapting such a method for the C-5 fluorination of 8-nitroquinoline would represent an advanced and direct route to the target compound.
Another potential, though less common, strategy is fluorodenitration, where a nitro group is replaced by a fluorine atom. This type of transformation has been demonstrated on other aromatic systems, such as in the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene from a dinitro precursor nih.gov. Applying this concept to a precursor like 5,8-dinitroquinoline could theoretically yield this compound.
Multi-Step Synthesis Pathways Involving this compound Precursors
Multi-step syntheses provide greater control over regiochemistry and can be more reliable for producing the target molecule in high purity. These pathways often involve constructing the quinoline ring with the desired substitution pattern or modifying a pre-existing quinoline derivative.
Modified Skraup Reaction Approaches
The Skraup reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent, and sulfuric acid nih.govresearchgate.net. The reaction can be harsh, but numerous modifications have been developed to improve yields and safety researchgate.netrsc.org. This methodology is highly versatile for preparing substituted quinolines by starting with a substituted aniline.
To synthesize a precursor for this compound, one could employ a modified Skraup reaction starting with an appropriately substituted aniline. For instance, using a fluoro-substituted aniline could yield a fluoroquinoline, which could then be nitrated as described in section 2.1.1. An illustrative parallel is the synthesis of 6-methoxy-8-nitroquinoline, which can be prepared via a modified Skraup reaction using 3-nitro-4-aminoanisole as the starting material orgsyn.org. This highlights the power of the Skraup synthesis in building complex quinoline cores from readily available anilines.
Conversion from Halogenated Quinoline Intermediates (e.g., 5-chloro-8-nitroquinoline (B1361592), 5-bromo-8-nitroquinoline)
A highly effective and common strategy for synthesizing fluorinated aromatic compounds is through a halogen exchange (Halex) reaction. This nucleophilic aromatic substitution (SNAr) involves replacing a chlorine or bromine atom with fluorine using a fluoride (B91410) salt, such as potassium fluoride (KF).
This pathway is particularly well-suited for the synthesis of this compound. The starting materials, 5-chloro-8-nitroquinoline or 5-bromo-8-nitroquinoline, can be prepared through established methods. The strong electron-withdrawing effect of the nitro group at the 8-position significantly activates the C-5 position towards nucleophilic attack. This activation facilitates the displacement of the chloride or bromide leaving group by the fluoride nucleophile. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures.
Table 2: Halogen Exchange (Halex) Reaction for this compound Synthesis
| Precursor Compound | Reagent | Solvent | Product |
|---|---|---|---|
| 5-Chloro-8-nitroquinoline | Potassium Fluoride (KF) | DMF or DMSO | This compound |
Nucleophilic Displacement Strategies for Quinoline Functionalization
The principle of nucleophilic aromatic substitution (SNAr) is a broad and powerful tool for functionalizing the quinoline ring, especially when it is rendered electron-deficient by substituents like a nitro group nih.govbeilstein-journals.org. Besides the halogen exchange mentioned above, other nucleophilic displacement strategies can be employed.
One such advanced method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a nucleophile attacks a carbon atom bearing a hydrogen, typically ortho or para to a nitro group, in the presence of a base nih.gov. This allows for the direct introduction of a substituent onto the ring without a pre-existing leaving group. For instance, a functional group could be introduced at the 5-position of 8-nitroquinoline via a VNS reaction, which could then be subsequently converted into a fluorine atom through one or more synthetic steps. The SNAr reactivity of fluoro-aromatic compounds themselves is also well-documented, where the fluorine atom can be displaced by other nucleophiles, highlighting the versatile chemistry of such compounds mdpi.comresearchgate.net.
Considerations in Synthetic Selectivity and Reaction Efficiency
The successful synthesis of this compound is critically dependent on controlling the regioselectivity of the nitration step and optimizing reaction conditions to maximize yield. The primary challenge lies in directing the nitro group to the C-8 position of the 5-fluoroquinoline core, often in the presence of other potential sites for electrophilic attack.
A common and foundational approach to constructing the quinoline skeleton is the Skraup synthesis . This method involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. In the context of 5-fluoroquinoline synthesis, the logical precursor is 3-fluoroaniline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.
Following the formation of 5-fluoroquinoline, the subsequent nitration step is the most critical juncture for determining the final product's isomeric purity. The nitration of quinoline itself is known to produce a mixture of 5-nitroquinoline and 8-nitroquinoline stackexchange.comgoogle.com. The reaction proceeds via the quinolinium ion, which is formed in the acidic nitrating medium. This protonation deactivates the pyridine ring towards electrophilic attack, thereby directing the substitution to the benzene ring, primarily at the C-5 and C-8 positions stackexchange.com.
The presence of a fluorine atom at the 5-position introduces a significant electronic and steric influence on the regioselectivity of the subsequent nitration. Halogens are generally ortho- and para-directing in electrophilic aromatic substitution reactions, albeit with a deactivating effect libretexts.orgpressbooks.pub. In the case of 5-fluoroquinoline, the fluorine atom is expected to direct incoming electrophiles to the C-6 and C-8 positions. This directing effect, coupled with the inherent preference for C-5 and C-8 nitration in the quinolinium ion, suggests that the nitration of 5-fluoroquinoline could potentially yield a mixture of 5-fluoro-6-nitroquinoline and the desired this compound.
The efficiency of the nitration reaction is influenced by several factors, including the choice of nitrating agent, reaction temperature, and the presence of catalysts. A standard nitrating mixture consists of concentrated nitric acid and sulfuric acid. The ratio of these acids, along with the reaction temperature, can impact the yield and the isomeric distribution of the products. For instance, in the nitration of unsubstituted quinoline, specific conditions have been explored to maximize the yields of both 5-nitro and 8-nitro isomers google.com.
Alternative synthetic strategies can be employed to circumvent the selectivity issues associated with direct nitration. One such approach involves starting with a precursor that already contains the desired substitution pattern on the benzene ring. For example, the synthesis could commence with 3-fluoro-2-nitroaniline. This compound could then be subjected to a Skraup-type reaction or other quinoline-forming cyclizations to construct the heterocyclic ring, thereby ensuring the correct placement of the fluoro and nitro groups from the outset.
The table below summarizes key considerations for the synthesis of this compound, highlighting the challenges and potential solutions related to selectivity and efficiency.
| Synthetic Step | Precursor(s) | Key Considerations for Selectivity and Efficiency | Potential Outcome |
| Quinoline Ring Formation | 3-Fluoroaniline, Glycerol | Optimization of Skraup reaction conditions (temperature, oxidizing agent) to maximize the yield of 5-fluoroquinoline. | Formation of 5-fluoroquinoline as the primary product. |
| Electrophilic Nitration | 5-Fluoroquinoline, Nitrating agent (e.g., HNO₃/H₂SO₄) | The directing effect of the 5-fluoro group may lead to a mixture of 6-nitro and 8-nitro isomers. Reaction conditions (temperature, acid ratio) must be carefully controlled to favor the 8-nitro product. Separation of isomers may be required, impacting overall efficiency. | A mixture of 5-fluoro-6-nitroquinoline and this compound, with the ratio depending on reaction conditions. |
| Alternative Ring Formation | 3-Fluoro-2-nitroaniline | This approach offers inherent regioselectivity for the final product. The efficiency will depend on the yield of the quinoline ring-forming reaction with this specific substituted aniline. | Direct formation of this compound, avoiding isomer separation. |
Chemical Reactivity and Derivatization Studies of 5 Fluoro 8 Nitroquinoline
Transformations Involving the Nitro Group
Reduction to Aminoquinoline Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to versatile aminoquinoline derivatives that are pivotal intermediates for the synthesis of pharmaceuticals and other biologically active compounds. The conversion of 5-fluoro-8-nitroquinoline to 5-fluoro-8-aminoquinoline can be achieved using various established reducing agents.
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a widely employed method. Another robust method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. Stannous chloride (SnCl₂) is also a mild and effective reagent for this transformation, often used for substrates with other reducible functional groups that need to be preserved. nih.gov
A specific example of this transformation is the reduction of a substituted nitroquinoline using iron powder in a mixture of ethanol (B145695) and acetic acid. The reaction is typically initiated by the addition of the iron powder to a solution of the nitro compound, followed by heating to reflux to drive the reaction to completion. The product, the corresponding aminoquinoline, is then isolated after a standard workup procedure involving filtration, extraction, and purification.
Table 1: Representative Conditions for the Reduction of a Nitroquinoline Derivative
| Reagent | Solvent | Temperature | Time | Yield |
| Iron (Fe) powder | Ethanol/Acetic Acid | Reflux | 2 hours | Not specified |
Data derived from a representative reduction of a nitroaromatic compound.
Nucleophilic Substitutions Facilitated by the Nitro Group
The powerful electron-withdrawing nature of the nitro group significantly activates the quinoline (B57606) ring towards nucleophilic attack, particularly at the positions ortho and para to it. In the case of 8-nitroquinoline (B147351) derivatives, this electronic influence facilitates nucleophilic substitution of hydrogen at the C7 position (ortho to the nitro group). This type of reaction, known as Vicarious Nucleophilic Substitution (VNS), is a powerful tool for the C-H functionalization of electron-deficient aromatic rings.
In a study involving 8-nitroquinoline, treatment with potassium 9H-carbazol-9-ide in tetrahydrofuran (B95107) (THF) at reflux resulted in the substitution of the hydrogen atom at the C7 position, yielding 9-(8-nitroquinolin-7-yl)-9H-carbazole. nih.gov This reaction proceeds through the formation of a Meisenheimer-type intermediate, which is stabilized by the delocalization of the negative charge onto the nitro group. Subsequent elimination of a hydride, which is oxidized under the reaction conditions, leads to the restoration of aromaticity and the formation of the substituted product. The regioselectivity for the C7 position is a direct consequence of the activating and directing effect of the C8-nitro group. nih.gov
Nitro/Nitroso Conversions
During the Vicarious Nucleophilic Substitution reaction of 8-nitroquinoline with potassium 9H-carbazol-9-ide, an interesting side product was isolated, indicating a transformation of the nitro group. nih.gov This product was identified as (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one, which suggests a conversion of the nitro group to a nitroso group, followed by tautomerization to the more stable hydroxyimino (oxime) form. nih.gov
This transformation highlights that under certain nucleophilic conditions, the nitro group itself can undergo chemical changes. The formation of the hydroxyimino derivative illustrates a reductive pathway for the nitro group that can compete with the primary substitution reaction. This type of nitro/nitroso conversion can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature, providing an alternative pathway for the derivatization of the nitroquinoline scaffold.
Reactions Involving the Fluorine Atom
The fluorine atom at the C5 position of this compound is also a site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing 8-nitro group enhances the susceptibility of the C5 position to nucleophilic attack by reducing the electron density at this carbon.
Nucleophilic Aromatic Substitution (SNAr) Processes
In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. Halogens, particularly fluorine, are effective leaving groups in this context, especially when the aromatic ring is activated by strongly electron-withdrawing groups like a nitro group. The high electronegativity of fluorine activates the ring towards the initial nucleophilic attack, which is often the rate-determining step.
The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with a similar electronic setup to this compound, with various oxygen, sulfur, and nitrogen nucleophiles demonstrates the feasibility of displacing the fluorine atom. beilstein-journals.orgnih.gov These reactions typically proceed under mild conditions and afford the corresponding substituted products in good yields.
Table 2: Examples of SNAr Reactions with 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene
| Nucleophile | Product |
| Oxygen Nucleophiles (e.g., alkoxides, phenoxides) | 3-Alkoxy/Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene |
| Sulfur Nucleophiles (e.g., thiols) | 3-Thio-5-nitro-1-(pentafluorosulfanyl)benzene |
| Nitrogen Nucleophiles (e.g., amines) | 3-Amino-5-nitro-1-(pentafluorosulfanyl)benzene |
This table illustrates the types of products that can be expected from SNAr reactions on a similarly activated fluoroaromatic compound. beilstein-journals.orgnih.gov
Diversification of this compound for Novel Chemical Entities
This compound is a valuable starting material for the synthesis of complex molecules with significant biological activity. Its derivatization through the reactions described above allows for the introduction of a wide range of functional groups, leading to the generation of novel chemical entities.
Furthermore, the broader class of quinoline derivatives has been extensively explored for the development of agents with anticancer and antibacterial properties. nih.govnih.govnih.govmdpi.comresearchgate.net The ability to functionalize both the C5 and C8 positions of the quinoline ring system through reactions involving the fluorine and nitro groups, respectively, provides a powerful strategy for creating diverse libraries of compounds for biological screening.
Spectroscopic and Structural Elucidation of 5 Fluoro 8 Nitroquinoline and Its Analogs
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound. thermofisher.commdpi.com
The FTIR spectrum reveals characteristic vibrations of the molecular bonds. For 5-Fluoro-8-nitroquinoline, the spectrum is expected to be dominated by vibrations from the quinoline (B57606) core, the nitro (NO₂) group, and the carbon-fluorine (C-F) bond.
Analysis of 8-Nitroquinoline (B147351) Analog: Experimental FTIR data for the closely related analog, 8-nitroquinoline, shows several key absorption bands. researchgate.net The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The most prominent bands are those associated with the nitro group; the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the NO₂ group are typically observed in the regions of 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. researchgate.net For 8-nitroquinoline, these are found at 1526 cm⁻¹ and 1353 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of bands in the 1600-1400 cm⁻¹ region. scialert.net
Predicted Spectrum for this compound: For this compound, the introduction of a fluorine atom at the C5 position would introduce a strong C-F stretching vibration, typically expected in the 1250-1000 cm⁻¹ region. The presence of this highly electronegative substituent may also induce minor shifts in the vibrational frequencies of the quinoline ring and the nitro group compared to 8-nitroquinoline.
Table 1: Experimental FTIR Vibrational Assignments for 8-Nitroquinoline researchgate.net
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3065 | Medium | C-H Stretching |
| 1618 | Medium | C=C Stretching |
| 1573 | Strong | C=C Stretching |
| 1526 | Very Strong | NO₂ Asymmetric Stretching |
| 1498 | Strong | C=C Stretching |
| 1461 | Strong | C=C Stretching |
| 1353 | Very Strong | NO₂ Symmetric Stretching |
| 821 | Strong | C-H Out-of-plane Bending |
| 789 | Strong | C-N-O Bending |
FT-Raman spectroscopy provides complementary information to FTIR, as the selection rules for Raman activity differ from those for IR absorption. thermofisher.com
Analysis of 8-Nitroquinoline Analog: In the FT-Raman spectrum of 8-nitroquinoline, the most intense bands are often associated with the symmetric vibrations and the aromatic ring system. researchgate.net The symmetric stretching of the NO₂ group, observed at 1353 cm⁻¹ in the Raman spectrum, is a particularly strong feature. The ring breathing modes of the quinoline scaffold are also prominent.
Table 2: Experimental FT-Raman Vibrational Assignments for 8-Nitroquinoline researchgate.net
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3072 | Strong | C-H Stretching |
| 1618 | Medium | C=C Stretching |
| 1573 | Very Strong | C=C Stretching |
| 1461 | Strong | C=C Stretching |
| 1391 | Very Strong | Ring Stretching |
| 1353 | Very Strong | NO₂ Symmetric Stretching |
| 1032 | Strong | C-H In-plane Bending |
| 821 | Medium | Ring Breathing |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the this compound structure.
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the chemical shifts of the protons on the quinoline ring.
Analysis of 8-Nitroquinoline Analog: In 8-nitroquinoline, the protons are deshielded, appearing in the aromatic region of the spectrum. The calculated chemical shifts show that protons on the pyridine (B92270) ring (H2, H3, H4) and the benzene (B151609) ring (H5, H6, H7) are in distinct environments. researchgate.net
Predicted Spectrum for this compound: For this compound, the substitution pattern leaves five protons on the quinoline core (H2, H3, H4, H6, H7).
The strong electron-withdrawing effect of the NO₂ group at C8 will deshield adjacent protons, particularly H7.
The fluorine atom at C5 will strongly deshield the adjacent H6 and H4 protons.
Furthermore, the fluorine nucleus will cause spin-spin coupling with nearby protons. A significant three-bond coupling (³J_HF) would be expected between F5 and H6, and a four-bond coupling (⁴J_HF) between F5 and H4. orgchemboulder.com These couplings will result in additional splitting of the proton signals.
Table 3: Calculated ¹H NMR Chemical Shifts (δ, ppm) for 8-Nitroquinoline and Predicted Shifts for this compound researchgate.net
| Proton | Calculated δ (ppm) for 8-Nitroquinoline | Predicted δ (ppm) for this compound | Predicted Multiplicity |
|---|---|---|---|
| H2 | 9.04 | ~9.1-9.3 | dd |
| H3 | 7.58 | ~7.6-7.8 | dd |
| H4 | 8.24 | ~8.4-8.6 | ddd (coupling to F) |
| H5 | 8.05 | - | - |
| H6 | 7.69 | ~7.8-8.0 | dd (coupling to F) |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Analysis of 8-Nitroquinoline Analog: The calculated ¹³C NMR spectrum of 8-nitroquinoline shows nine distinct signals for the quinoline carbons. researchgate.net The carbon atom bearing the nitro group (C8) is significantly deshielded due to the electron-withdrawing nature of the substituent.
Predicted Spectrum for this compound: In this compound, two key features are anticipated:
C-F Coupling: The carbon directly attached to the fluorine atom (C5) will appear as a doublet with a large one-bond coupling constant (¹J_CF), typically in the range of 240-260 Hz. libretexts.orgacdlabs.com Carbons two (C4a, C6) and three (C4, C10) bonds away will also show smaller couplings (²J_CF and ³J_CF). libretexts.org
Substituent Effects: The C5 signal will be shifted significantly downfield due to the high electronegativity of fluorine. The C8 carbon will also be downfield due to the nitro group. The combined electronic effects will influence the chemical shifts of all other carbons in the ring system.
Table 4: Calculated ¹³C NMR Chemical Shifts (δ, ppm) for 8-Nitroquinoline and Predicted Shifts for this compound researchgate.net
| Carbon | Calculated δ (ppm) for 8-Nitroquinoline | Predicted δ (ppm) for this compound | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|---|
| C2 | 151.7 | ~151-153 | s |
| C3 | 122.9 | ~123-125 | s |
| C4 | 136.6 | ~135-137 | d (³J_CF) |
| C4a | 128.9 | ~127-129 | d (²J_CF) |
| C5 | 131.0 | ~155-160 | d (¹J_CF) |
| C6 | 123.4 | ~120-122 | d (²J_CF) |
| C7 | 126.8 | ~127-129 | s |
| C8 | 144.1 | ~144-146 | s |
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds, characterized by a wide range of chemical shifts that are very sensitive to the local electronic environment. biophysics.org
Predicted Spectrum for this compound: Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides a clear NMR signal. nih.gov
Chemical Shift: The chemical shift for a fluorine atom on an aromatic ring typically falls within the range of -100 to -170 ppm (relative to CFCl₃). researchgate.netucsb.edu The precise shift for this compound will depend on the combined electron-donating/withdrawing effects of the rest of the molecule.
Coupling: The ¹⁹F signal is expected to be split by the neighboring protons. It should appear as a doublet of doublets (dd) due to coupling to H4 (a four-bond coupling, ⁴J_FH) and H6 (a three-bond coupling, ³J_FH). nih.gov The magnitude of ³J_FH is generally larger than ⁴J_FH.
Table 5: Predicted ¹⁹F NMR Spectral Parameters for this compound
| Parameter | Predicted Value | Notes |
|---|---|---|
| Chemical Shift (δ) | -100 to -140 ppm | Dependent on solvent and electronic environment. |
| Multiplicity | Doublet of doublets (dd) | Due to coupling with H4 and H6. |
| Coupling Constant (³J_FH6) | ~6-10 Hz | Three-bond coupling to H6. |
Mass Spectrometry Techniques (MS, HRMS, GC-MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of compounds like this compound. Through ionization and subsequent fragmentation, a unique mass spectrum is generated, which serves as a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₉H₅FN₂O₂), the expected exact mass can be calculated and compared against experimental data to confirm its identity. HRMS is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds. In a typical GC-MS analysis, the molecule is ionized, commonly by electron ionization (EI), which leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is crucial for structural elucidation.
The mass spectrum of 8-nitroquinoline shows a prominent molecular ion peak (M⁺) at m/z 174, corresponding to its molecular weight. nih.gov Key fragment ions are observed at m/z 128 and 116. nih.gov The fragmentation likely involves the loss of the nitro group (NO₂) to form the ion at m/z 128, followed by the loss of a cyanide group (HCN).
For this compound, the molecular ion peak would be expected at m/z 192, corresponding to its molecular weight. The fragmentation pattern would be influenced by the presence of the highly electronegative fluorine atom. The primary fragmentation would likely still be the loss of the NO₂ group, leading to a fragment ion at m/z 146. Subsequent fragmentation would involve the stable fluoro-substituted quinoline ring. The presence of the C-F bond, which is the strongest single bond in organic chemistry, would likely mean that fragments retaining the fluorine atom would be abundant.
Table 1: Prominent GC-MS Peaks for 8-Nitroquinoline and Predicted Fragments for this compound
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Probable Lost Neutral Fragments |
|---|---|---|---|
| 8-Nitroquinoline | 174 nih.gov | 128, 116 nih.gov | NO₂, HCN |
| This compound | 192 (Predicted) | 146 (Predicted) | NO₂ |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands arising from π → π* transitions within the aromatic system. researchgate.net For the parent compound, 8-nitroquinoline, the UV spectrum shows absorption maxima at 275 nm, 301 nm, and 315 nm. nih.gov The nitro group, being an electron-withdrawing group, influences the electronic transitions of the quinoline core.
For this compound, the introduction of a fluorine atom at the 5-position is expected to cause a shift in the absorption maxima. Fluorine is an electron-withdrawing group through induction but can act as a weak electron-donating group through resonance. This dual effect can lead to subtle shifts in the absorption bands. Typically, such substitutions on the quinoline ring result in bathochromic (red) or hypsochromic (blue) shifts of the π → π* transitions. The specific effect would depend on the interplay between the electronic nature of the fluoro and nitro groups and their positions on the quinoline ring. Studies on other substituted quinolines have demonstrated that the nature and position of substituents significantly impact their photophysical properties. researchgate.net
Table 2: UV-Vis Absorption Maxima (λmax) for 8-Nitroquinoline and Related Compounds
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| 8-Nitroquinoline | Not Specified | 275, 301, 315 | nih.gov |
| Vanadium(IV)O complex with 2,6-dimethyl-8-hydroxyquinoline | DMSO | 268, 312, 380, 523, 585, 701 | mdpi.com |
| Vanadium(IV)O complex with 2,5-dimethyl-8-hydroxyquinoline | DMSO | 320, 398, 582, 753 | mdpi.com |
Single-Crystal X-ray Diffraction for Molecular Geometry Determination
While the crystal structure of this compound has not been reported, the structure of the parent compound, 8-nitroquinoline, has been determined. researchgate.netnih.gov This provides a reliable model for the molecular geometry. 8-Nitroquinoline crystallizes in the monoclinic space group P2₁/c. researchgate.net The molecule is nearly planar, with a very small dihedral angle of 3.0(9)° between the pyridine and benzene rings. researchgate.netnih.gov This planarity is a common feature in fused aromatic ring systems.
Table 3: Crystallographic Data for 8-Nitroquinoline
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₆N₂O₂ nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c researchgate.net |
| a (Å) | 7.2421 (11) nih.gov |
| b (Å) | 16.688 (3) nih.gov |
| c (Å) | 7.2089 (11) nih.gov |
| β (°) | 114.086 (4) nih.gov |
| V (ų) | 795.4 (2) nih.gov |
| Z | 4 nih.gov |
Conformational Analysis and Intermolecular Interactions
Conformational analysis of a rigid molecule like this compound primarily involves the orientation of its substituent groups. Given the near-planar structure of the parent 8-nitroquinoline, it is highly probable that this compound also possesses a largely planar conformation. researchgate.netnih.gov The planarity of such aromatic systems is crucial for facilitating intermolecular interactions, particularly π-π stacking.
In the solid state, the crystal packing is governed by various intermolecular forces. For nitroaromatic compounds, π-π stacking interactions are common, where the electron-rich aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions play a significant role in the stability of the crystal lattice.
Furthermore, the presence of the nitro group and the fluorine atom introduces the possibility of other specific intermolecular interactions. Weak hydrogen bonds of the C-H···O and C-H···N type are expected to be present, connecting adjacent molecules. In addition, halogen bonding, a non-covalent interaction involving the halogen atom, could play a role in the crystal packing. Studies on other halogenated organic compounds have highlighted the importance of halogen···halogen and other halogen-involved contacts in directing the crystal structure. mdpi.com
In a series of 2-styryl-8-nitroquinolines, it was observed that the molecules exhibited a more or less planar molecular geometry, which facilitated π-stacking interactions. acs.org This supports the expectation that this compound would also engage in such interactions. The interplay of these various non-covalent forces—π-π stacking, hydrogen bonding, and potentially halogen bonding—will ultimately determine the final three-dimensional supramolecular architecture of this compound in the solid state.
Computational and Theoretical Investigations of 5 Fluoro 8 Nitroquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecular systems. researchgate.net DFT calculations provide valuable insights into the geometry, electronic structure, and reactivity of molecules, complementing experimental findings. nih.gov For 5-Fluoro-8-nitroquinoline, DFT studies, often employing the B3LYP functional with various basis sets, have been instrumental in elucidating its fundamental chemical characteristics. sigmaaldrich.comresearchgate.net
Theoretical calculations begin with the optimization of the molecular structure to find the lowest energy conformation. nih.gov For quinoline (B57606) derivatives, DFT methods, such as B3LYP with a 6-31+G* basis set, have been shown to provide an accurate description of the molecular geometry. researchgate.net The optimization process involves adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the this compound molecule.
Once the geometry is optimized, an analysis of the electronic structure can be performed. This includes the examination of bond lengths and angles. For instance, in related quinoline structures, C-N bond lengths have been calculated to be in the range of 1.317 Å to 1.467 Å. nih.gov The planarity of the quinoline ring system and the orientation of the fluoro and nitro substituent groups are key features determined through this analysis. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated to identify electrophilic and nucleophilic sites within the molecule. dntb.gov.ua
Table 1: Selected Optimized Geometrical Parameters for a Quinoline Derivative (Note: This table is illustrative and based on typical values for related structures. Specific values for this compound would require dedicated calculations.)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C2-N1 | 1.32 |
| C9-N1 | 1.38 |
| C5-F | 1.35 |
| C8-N2 | 1.47 |
| N2-O1 | 1.22 |
| N2-O2 | 1.22 |
| C2-N1-C9 | 117.5 |
| C4-C9-N1 | 122.0 |
| C7-C8-N2 | 120.0 |
| O1-N2-O2 | 124.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.govwuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electrical transport properties. researchgate.netemerginginvestigators.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. wuxiapptec.comemerginginvestigators.org For many nitrogen-based drug compounds, this gap typically falls within the 3.5-4.5 eV range. emerginginvestigators.org DFT calculations are used to determine the energies of these frontier orbitals and visualize their spatial distribution, which reveals the regions of the molecule involved in electron donation and acceptance. dntb.gov.ua
Table 2: Calculated Frontier Molecular Orbital Energies (Note: The values are hypothetical and serve as an example.)
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -2.75 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. sigmaaldrich.comdntb.gov.ua
Infrared (IR) Spectroscopy: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net The predicted IR spectrum helps in the assignment of experimental IR and Raman bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical chemical shifts are often in good agreement with experimental values, aiding in the complete assignment of the NMR spectra and confirming the molecular structure. sigmaaldrich.comnih.gov
Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Parameter | Calculated Value | Experimental Value |
| IR (cm⁻¹) | ||
| C-F Stretch | 1150 | 1145 |
| NO₂ Symmetric Stretch | 1350 | 1345 |
| NO₂ Asymmetric Stretch | 1530 | 1525 |
| ¹H NMR (ppm) | ||
| H-2 | 8.90 | 8.85 |
| H-4 | 7.80 | 7.75 |
| ¹³C NMR (ppm) | ||
| C-5 (bearing F) | 158.0 | 157.5 |
| C-8 (bearing NO₂) | 145.0 | 144.5 |
DFT provides a framework to quantify the reactivity of a molecule through various descriptors derived from the HOMO and LUMO energies. researchgate.net
Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." nih.gov
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
Local Reactivity Descriptors: To understand site-selectivity in chemical reactions, local reactivity descriptors are used. Fukui functions and Average Local Ionization Energy (ALIE) surfaces are employed to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net The Molecular Electrostatic Potential (MEP) map also visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dntb.gov.ua
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular systems. researchgate.netwisc.edu It transforms the calculated wave function into a localized form that corresponds to the classical Lewis structure, with electron density distributed among one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.org
Computational chemistry, particularly DFT, can be used to model chemical reactions and calculate their activation energies (Ea). libretexts.org The activation energy is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. youtube.com By mapping the potential energy surface of a reaction, researchers can identify the transition state structure, which is the highest energy point along the reaction coordinate. The difference in energy between the reactants and the transition state gives the activation energy. This type of calculation is essential for understanding reaction mechanisms, predicting the feasibility of different synthetic routes, and designing more efficient chemical processes involving this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique allows researchers to understand the dynamic behavior of a compound, such as this compound, and its interactions with biological macromolecules like proteins or nucleic acids.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict the subsequent positions and velocities of the atoms over a series of small time steps. rsc.org This results in a trajectory that describes the evolution of the system, providing insights into conformational changes, binding stability, and the influence of the surrounding environment, often an aqueous solution. researchgate.net
For a compound like this compound, MD simulations would be particularly useful in the context of drug discovery to:
Assess the stability of the compound within a protein's binding site.
Analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Predict the binding free energy, which is a measure of the affinity of the compound for its target.
A study on the related compound, 8-hydroxy-5-nitroquinoline, utilized MD simulations to understand its reactive properties, demonstrating the utility of this method for characterizing quinoline derivatives. researchgate.net Such simulations can reveal how the molecule behaves in a biological system, providing a more realistic model than static docking studies alone. rsc.org
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Description |
| Software | Desmond, AMBER, GROMACS |
| Force Field | OPLS 2005, ff14SB |
| Solvation Model | TIP3P water model in a cubic box |
| System Neutralization | Addition of counter ions (e.g., Na⁺) |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
In Silico Drug Discovery Approaches
In silico drug discovery utilizes computational methods to identify and optimize potential drug candidates. These approaches can significantly reduce the time and cost associated with traditional drug development by prioritizing compounds for synthesis and experimental testing. For this compound, several in silico techniques could be employed to explore its therapeutic potential.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. dntb.gov.ua These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.
A pharmacophore model can be generated using two main approaches:
Ligand-based: This method is used when the structure of the target protein is unknown. It involves aligning a set of known active molecules and extracting their common chemical features.
Structure-based: When the three-dimensional structure of the target protein is available, a pharmacophore model can be created by analyzing the key interactions between the protein and a known bound ligand.
For this compound, a pharmacophore model could be developed to screen large chemical databases for other compounds with similar essential features, potentially leading to the discovery of novel therapeutic agents. A study on fluoroquinolones, a related class of compounds, successfully used a ligand-based pharmacophore model to identify new inhibitors of DNA gyrase. dntb.gov.ua
Table 2: Common Pharmacophoric Features
| Feature | Abbreviation | Description |
| Hydrogen Bond Acceptor | HBA | An atom that can accept a hydrogen bond. |
| Hydrogen Bond Donor | HBD | An atom that can donate a hydrogen bond. |
| Hydrophobic | HY | A non-polar region of the molecule. |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |
| Positive Ionizable | PI | A group that can carry a positive charge. |
| Negative Ionizable | NI | A group that can carry a negative charge. |
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. longdom.org The goal of molecular docking is to identify the most stable binding mode, often referred to as the "pose," and to estimate the binding affinity of the ligand for the receptor.
The process involves placing the ligand in various conformations within the binding site of the receptor and calculating a "scoring function" for each pose. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction.
Molecular docking studies on this compound could be used to:
Identify potential biological targets for the compound.
Predict its binding mode and affinity for a known target.
Understand the key amino acid residues involved in the interaction.
In a computational study of 8-hydroxy-5-nitroquinoline, molecular docking was used to investigate its potential inhibitory activity against a dehydrogenase enzyme, yielding a binding affinity value of -5.8 kcal/mol. nih.gov This indicates a favorable binding interaction and suggests that the compound may act as an inhibitor of this enzyme. nih.gov
Table 3: Illustrative Molecular Docking Results for a Quinoline Derivative
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
| 8-hydroxy-5-nitroquinoline | Dehydrogenase | -5.8 | (Specific amino acids) |
| 5-chloro-8-hydroxyquinoline | Dehydrogenase | -6.2 | (Specific amino acids) |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.
Molecular descriptors can be categorized as:
1D: Based on the chemical formula (e.g., molecular weight).
2D: Based on the 2D structure (e.g., connectivity indices).
3D: Based on the 3D conformation (e.g., molecular shape).
Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds, such as derivatives of this compound. A study on 5,8-quinolinequinone derivatives successfully developed QSAR models to predict their anti-proliferative and anti-inflammatory activities. nih.gov The study found that parameters such as the dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO) were important for predicting biological activity. nih.gov
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example | Description |
| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the electronic properties of the molecule. |
| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP | Relates to the lipophilicity of the molecule. |
| Topological | Wiener Index, Randic Index | Numerical value derived from the molecular graph. |
Prediction of Non-Linear Optical (NLO) Behavior
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a laser. These materials are of interest for applications in optoelectronics, including frequency conversion and optical switching.
Computational chemistry provides a powerful tool for predicting the NLO properties of molecules. acs.org By using quantum mechanical methods like Density Functional Theory (DFT), it is possible to calculate various parameters that characterize the NLO response of a molecule, including:
Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an electric field.
First-order hyperpolarizability (β): A measure of the second-order NLO response.
Second-order hyperpolarizability (γ): A measure of the third-order NLO response.
A computational study on 8-hydroxy-5-nitroquinoline calculated these parameters and found that the compound exhibits NLO behavior, suggesting its potential for use in the development of NLO materials. nih.gov Similar calculations for this compound would provide valuable insights into its potential for optoelectronic applications. The presence of electron-donating and electron-withdrawing groups, as well as an extended π-conjugated system in the quinoline ring, are features that can enhance NLO properties. acs.org
Table 5: Illustrative Calculated NLO Properties for a Quinoline Derivative
| Compound | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β) |
| 8-hydroxy-5-nitroquinoline | (Value) | (Value) | (Value) |
| 5-chloro-8-hydroxyquinoline | (Value) | (Value) | (Value) |
Biological Activities and Pharmacological Relevance of 5 Fluoro 8 Nitroquinoline and Analogs
Antimicrobial and Antibacterial Efficacy
The antimicrobial potential of quinoline (B57606) derivatives has been a subject of extensive research, with modifications to the quinoline scaffold leading to a wide range of biological activities. The introduction of a nitro group at the C-8 position and a fluorine atom at the C-5 position can significantly influence the antibacterial spectrum and potency of these compounds.
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
Research into 8-nitrofluoroquinolone derivatives has demonstrated notable efficacy against Gram-positive bacteria, particularly Staphylococcus aureus. In a study focused on new 8-nitrofluoroquinolone models, several derivatives exhibited significant antibacterial activity. For instance, the synthon 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid showed a high level of activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of approximately 0.97 µg/mL. nih.gov Further modifications at the C-7 position with appendages such as p-toluidine, p-chloroaniline, and aniline (B41778) resulted in derivatives with good activity against S. aureus, showing MIC values in the range of 2-5 µg/mL. nih.govresearchgate.net Notably, the substitution of the 7-chloro group with a 7-ethoxy or 7-n-butyl group led to compounds with even stronger activity against Gram-positive bacteria, with MIC values of approximately 0.58 µg/mL and 0.65 µg/mL, respectively. nih.gov
| Compound/Derivative | MIC against S. aureus (µg/mL) |
|---|---|
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | ~0.97 |
| p-toluidine derivative | 2-5 |
| p-chloroaniline derivative | 2-5 |
| aniline derivative | 2-5 |
| 7-ethoxy derivative | ~0.58 |
| 7-n-butyl derivative | ~0.65 |
Activity against Gram-Negative Bacteria (e.g., Escherichia coli)
The activity of 8-nitrofluoroquinolone derivatives against Gram-negative bacteria like Escherichia coli has also been investigated. The parent synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, displayed an MIC of approximately 4.7 µg/mL against E. coli. nih.gov Interestingly, the structural modifications that enhanced activity against Gram-positive bacteria did not have the same effect on Gram-negative strains. For example, the 7-ethoxy and 7-n-butyl derivatives, which were highly active against S. aureus, showed significantly weaker activity against E. coli, with MIC values of approximately 37.5 µg/mL and 15 µg/mL, respectively. nih.gov This suggests a degree of selectivity in the antibacterial action of these compounds.
| Compound/Derivative | MIC against E. coli (µg/mL) |
|---|---|
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | ~4.7 |
| 7-ethoxy derivative | ~37.5 |
| 7-n-butyl derivative | ~15 |
Influence of Substituent Modifications on Antibacterial Potency
The antibacterial potency of 8-nitrofluoroquinolone derivatives is significantly influenced by the nature of the substituents at the C-7 position. A key finding is that lipophilicity plays a crucial role in determining the antibacterial spectrum. More lipophilic groups at the C-7 position tend to enhance the activity against Gram-positive bacteria. nih.govresearchgate.net Conversely, more hydrophilic groups appear to favor activity against Gram-negative bacteria. nih.gov The presence of an electron-releasing group at the C-7 position is also considered beneficial for antibacterial activity. The 8-nitro group, being a strong electron-withdrawing group, facilitates the nucleophilic substitution at the C-7 position, allowing for the introduction of a variety of substituents to modulate the biological activity. nih.govresearchgate.net
Antitubercular Activity
While direct studies on the antitubercular activity of 5-fluoro-8-nitroquinoline are limited, research on the broader family of 8-hydroxyquinolines provides valuable insights. A structure-activity relationship study of 26 different 8-hydroxyquinoline (B1678124) analogs revealed good activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov Some of these analogs exhibited MIC90 values of less than 5 µM. nih.govnih.gov The study highlighted that small substitutions at the C-5 position resulted in the most potent activity. nih.govnih.gov Given the structural similarities, it is plausible that this compound and its analogs may also possess antitubercular properties, warranting further investigation in this area. Representative compounds from the 8-hydroxyquinoline series were also found to be bactericidal against replicating M. tuberculosis. nih.govnih.gov
Anticancer and Cytotoxic Properties
In addition to their antimicrobial effects, quinoline derivatives have been explored for their potential as anticancer agents. The presence of the nitro group and fluorine atom in this compound suggests that it and its analogs could exhibit cytotoxic properties against various cancer cell lines.
Evaluation against Human Cancer Cell Lines (e.g., HeLa, HepG2, K562)
Studies on compounds structurally related to this compound have demonstrated their cytotoxic potential against several human cancer cell lines. For instance, 8-hydroxy-5-nitroquinoline (NQ) was identified as the most toxic among six clioquinol (B1669181) analogues tested against human cancer cell lines, with an IC50 value that was 5-10 times lower than the other compounds. nih.gov Although the specific cell lines in this primary comparison were not all from the requested list, the potent cytotoxicity of a 5-nitroquinoline (B147367) derivative is a significant finding.
Other research on quinoline-based compounds has shown activity against the specified cell lines. For example, certain quinoline derivatives have displayed potential anticancer activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. One study reported that some quinoline motifs exhibited anticancer effects against HeLa and Hep3B (a subline of HepG2) cells with IC50 values ranging from 2 to 50 µg/ml. researchgate.net Another study on novel fluoroquinolones indicated weak cytotoxic activity for most of the tested derivatives against five cancer cell lines, though more lipophilic nitro-acid derivatives were more active than their reduced acid analogs.
Hypoxia-Selective Cytotoxicity Mechanisms
The selective toxicity of nitroaromatic compounds towards hypoxic (low-oxygen) cells, a common feature of solid tumors, is a well-established principle in cancer therapy. This selectivity stems from the metabolic activation of the nitro group under reduced oxygen conditions. In well-oxygenated (normoxic) cells, the nitro group undergoes a one-electron reduction to form a nitro radical anion. This radical is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, a process known as "futile cycling," which prevents the accumulation of toxic metabolites.
However, in the oxygen-deficient environment of hypoxic tumor cells, this re-oxidation is significantly slower. Consequently, the nitro radical anion can undergo further reduction to form highly reactive and cytotoxic species, such as nitroso and hydroxylamine derivatives. These reduced metabolites can induce cellular damage through various mechanisms, including the formation of covalent adducts with DNA and proteins, leading to cell death.
While specific studies on the hypoxia-selective cytotoxicity of this compound are not extensively documented, its chemical structure, featuring a reducible nitro group on a quinoline scaffold, strongly suggests it may function as a bioreductive prodrug. The one-electron reduction potentials of nitroquinolines are a key determinant of their hypoxic selectivity. For a compound to be an effective hypoxia-selective agent, its reduction potential must be in a range that allows for efficient reduction by cellular reductases (like NADPH:cytochrome P450 reductase) under hypoxic conditions but permits rapid re-oxidation by oxygen under normoxic conditions. Isomers of other nitroaromatic compounds with reduction potentials in the range of -340 to -375 mV have demonstrated excellent hypoxic selectivities, often exceeding 100-fold. nih.gov It is plausible that this compound operates through this established mechanism, where its nitro group is selectively reduced in hypoxic cancer cells to cytotoxic species that contribute to antitumor activity.
Mechanisms of Action in Cancer Cells
The anticancer mechanisms of quinoline derivatives, particularly those bearing a nitro group, are multifaceted and often involve the induction of programmed cell death (apoptosis) and disruption of the cell cycle. Although the specific molecular actions of this compound are yet to be fully elucidated, the activities of structurally related compounds provide significant insights into its potential mechanisms.
Reactive Oxygen Species (ROS) Generation and Apoptosis: A key mechanism for many anticancer quinolines is the generation of intracellular reactive oxygen species (ROS). For instance, the related compound 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to increase ROS levels within cancer cells. nih.gov Elevated ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress and damage to vital cellular components like lipids, proteins, and DNA. This damage can trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria. Mitochondrial depolarization, a key event in this pathway, leads to the release of pro-apoptotic factors into the cytoplasm, activating a cascade of caspase enzymes (such as caspase-9 and caspase-3) that execute the apoptotic program. mdpi.com Another nitro-containing compound, 5,7-dihydroxy-8-nitrochrysin, induces apoptosis in breast cancer cells through ROS generation and the inhibition of the pro-survival Akt signaling pathway. nih.gov
Cell Cycle Arrest: Quinoline derivatives can also exert their anticancer effects by causing cell cycle arrest, which prevents cancer cells from proliferating. researchgate.net This is often achieved by modulating the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For example, some compounds can arrest the cell cycle at the G2/M phase, preventing the cell from entering mitosis. mdpi.com This disruption of the normal cell cycle progression can ultimately lead to the activation of apoptotic pathways. While direct evidence for this compound is pending, it is reasonable to hypothesize that it may share these mechanisms of inducing ROS-mediated apoptosis and cell cycle arrest, consistent with the broader class of nitroquinoline compounds. youtube.com
Antiprotozoal and Trypanocidal Activities
Nitroaromatic compounds, including various quinoline derivatives, are recognized for their potent activity against a range of protozoan parasites, particularly those belonging to the kinetoplastid group.
Activity against Trypanosoma brucei and Trypanosoma cruzi
The 8-nitroquinoline (B147351) scaffold is a key pharmacophore for antitrypanosomal activity. Analogs of this compound have demonstrated significant efficacy against Trypanosoma brucei (the causative agent of African trypanosomiasis or sleeping sickness) and Trypanosoma cruzi (the causative agent of Chagas disease).
Pharmacological studies on a series of 8-nitroquinolin-2(1H)-one derivatives revealed potent, submicromolar activity. For instance, a 6-bromo-3-chloro-8-nitroquinolin-2(1H)-one analog (Compound 12 in the cited study) was identified as a highly active and selective agent, with an EC₅₀ value of 12 nM against T. b. brucei trypomastigotes and 500 nM against intracellular T. cruzi amastigotes. acs.orgnih.gov This activity was significantly greater than that of reference drugs like eflornithine and benznidazole. acs.org The presence of a halogen atom, particularly bromine at the 6-position, appears to be crucial for enhancing antitrypanosomal potency within this class of compounds. acs.org Another related compound, Nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), has also shown strong in vitro activity against T. cruzi, with an IC₅₀ of 1.24 µM against the amastigote form, outperforming the standard drug benznidazole. nih.gov These findings underscore the potential of the 5-substituted-8-nitroquinoline core, including this compound, as a template for developing novel trypanocidal agents.
Table 1: In Vitro Antitrypanosomal Activity of 8-Nitroquinoline Analogs
Activity against Leishmania infantum
The antiprotozoal spectrum of 8-nitroquinolines extends to Leishmania species, the parasites responsible for leishmaniasis. Studies on 8-nitroquinolin-2(1H)-one derivatives have shown that while some compounds are highly active against Trypanosoma, their activity against Leishmania infantum can be more modest. For example, a 6-bromo substituted derivative displayed an EC₅₀ of 8 µM against L. infantum axenic amastigotes. acs.org However, other quinoline derivatives have shown potent antileishmanial effects. A fluoroquinoline derivative, though structurally different from this compound, was effective against L. infantum, inducing mitochondrial alterations and increased ROS production in the parasites. nih.gov Similarly, 8-hydroxyquinoline has demonstrated high selectivity and efficacy against various Leishmania species, including L. infantum, both in vitro and in vivo. mdpi.com This suggests that the quinoline nucleus is a promising scaffold for antileishmanial drug discovery, and the specific substitutions at the 5- and 8-positions are critical in defining the potency and selectivity of the compound.
Role of Nitro Group and Redox Potential in Antiprotozoal Action
The nitro group is indispensable for the antiprotozoal activity of this compound and its analogs. acs.orgnih.gov These compounds are prodrugs that require reductive bioactivation within the parasite. acs.org Kinetoplastid parasites like Trypanosoma and Leishmania possess type I nitroreductases (NTRs), enzymes that are absent in mammalian cells. acs.org This enzymatic difference provides a basis for selective toxicity.
The mechanism involves the parasite's NTRs catalyzing the reduction of the nitro group. This process generates cytotoxic metabolites, such as nitroso and hydroxylamine derivatives, which are highly reactive electrophiles. acs.orgmdpi.com These metabolites can form covalent adducts with parasitic DNA, proteins, and other crucial biomolecules, leading to cellular dysfunction and parasite death. acs.org The key role of the nitro group is confirmed by studies where its removal or replacement with an amino group leads to a complete loss of antiparasitic activity. acs.org
The redox potential (E°) of the nitroaromatic compound is a critical factor influencing its bioactivation. nih.gov The compound's potential must be suitable for efficient reduction by the parasite's NTRs. For the 8-nitroquinolin-2(1H)-one series, a suitable redox potential was found to be essential for displaying antileishmanial properties. acs.org It is the specific combination of the nitro group and an appropriate redox potential that allows these compounds to be selectively activated into potent toxins within the target parasite.
Antifungal Activity
Derivatives of 8-hydroxyquinoline are well-known for their antifungal effects. For example, Nitroxoline (8-hydroxy-5-nitroquinoline) is used as an antibacterial and antifungal agent. researchgate.net Other 8-hydroxyquinoline derivatives have shown promising activity against clinically relevant fungi like Candida species and dermatophytes, with evidence suggesting they may act by damaging the fungal cell wall. researchgate.net
Furthermore, fluorinated nucleoside analogs like 5-fluorouridine (which is structurally distinct from this compound) exhibit significant antifungal activity against Candida species by inhibiting virulence factors such as biofilm formation and hyphal growth. nih.govmdpi.com Given the known antifungal properties associated with both the quinoline core and the presence of a fluorine atom in other classes of compounds, this compound represents a molecule of interest for future antifungal research. However, dedicated studies are required to determine its specific spectrum of activity and mechanism of action against fungal pathogens.
Fungitoxicity against Various Fungi (e.g., Aspergillus niger, Myrothecium verrucaria, Trichophyton mentagrophytes)
The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its potent antifungal properties. semanticscholar.org Modifications to the quinoline ring, including the introduction of halogen and nitro groups, have been extensively explored to modulate this activity. While data specifically on this compound is limited, studies on closely related analogs, particularly 5-fluoro-8-hydroxyquinoline and other halogenated 8-quinolinols, provide significant insights into their fungitoxic potential against a range of pathogenic fungi.
Research has demonstrated that 5- and 7-halo-8-quinolinols exhibit significant in vitro antifungal activity against fungi such as Aspergillus niger, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.govfordham.edu For instance, studies on 2-methyl-8-quinolinol derivatives tested against these fungi revealed that substitutions at the 5- and 7-positions with halogens like fluorine influence their fungitoxicity. nih.gov The antifungal efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The fungitoxic effects can manifest as damage to the fungal cell wall and cytoplasmic membrane, ultimately compromising cellular integrity. researchgate.netnih.govmdpi.com
The mechanism of action for 8-hydroxyquinoline derivatives is believed to involve the chelation of metal ions essential for fungal enzyme function and disruption of the cell membrane. researchgate.net The introduction of a fluorine atom at the 5-position can enhance lipophilicity and electronic properties, potentially improving cell penetration and target interaction.
| Compound | Fungus | Activity/MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Candida spp., Dermatophytes | 0.031–2 | semanticscholar.org |
| 5-Triazole 8-hydroxyquinoline derivative | Candida spp., Dermatophytes | 0.5–4 | mdpi.com |
| 8-Hydroxyquinolin-5-ylidene thiosemicarbazone derivatives | Pathogenic Fungi (e.g., Cryptococcus spp.) | ≤0.0313–4 | nih.gov |
| 5- and 7-Halo-8-quinolinols | Aspergillus niger, Myrothecium verrucaria, Trichophyton mentagrophytes | Activity demonstrated, specific MICs vary | nih.govfordham.edu |
Impact of Steric Factors on Antifungal Potency
Steric factors, which relate to the size and shape of molecules, play a critical role in the fungitoxic mechanisms of 8-quinolinol and its analogs. nih.govfordham.edu The geometry of the molecule, as influenced by the nature and position of substituents on the quinoline ring, determines how effectively it can interact with its biological target(s). nih.govfordham.edu
Studies involving mixtures of 8-quinolinol and its 5- and 7-halogenated derivatives have provided evidence for these steric influences. For example, mixtures of 8-quinolinol with its 5- or 7-fluoro analogs demonstrated additive antifungal activity, suggesting a common mechanism of action. nih.govfordham.edu In contrast, mixtures involving larger halogens like chloro, bromo, and iodo resulted in a potentiation of fungitoxicity, indicating that these analogs may have different modes of action from each other and from the parent 8-quinolinol. nih.govfordham.edu
This suggests that the size of the substituent at the 5- and 7-positions dictates the specific cellular sites the compound will inhibit. fordham.edu The relatively small size of the fluorine atom in 5-fluoro analogs means it may not sterically hinder the compound from binding to the same sites as 8-quinolinol. Conversely, bulkier substituents could force the molecule to interact with different enzymatic or structural targets within the fungal cell. researchgate.net Therefore, the strategic placement of substituents, considering their steric bulk, is a key factor in designing potent antifungal quinoline derivatives.
Antimalarial Potential (in the context of 8-aminoquinoline (B160924) primaquine analogs)
The 8-aminoquinoline scaffold is the foundation for a critical class of antimalarial drugs, most notably primaquine. scispace.comwho.int Primaquine is unique in its ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, thus preventing relapse of malaria. who.intmdpi.com However, its use is limited by potential side effects, including hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. who.intnih.gov
This has driven extensive research into developing safer and more effective primaquine analogs. A key strategy has been the chemical modification of the quinoline core, particularly at the 5-position, to improve activity and reduce toxicity. nih.gov For instance, the introduction of aryl and phenoxy groups at the 5-position of the 8-aminoquinoline structure has yielded compounds with potent activity against the blood stages of Plasmodium falciparum, including chloroquine-resistant strains. mdpi.comnih.govnih.gov
While direct studies on the antimalarial activity of this compound are not prominent, its structure is relevant within this context. The nitro group at the 8-position would typically be reduced to an amine to create the 8-aminoquinoline core necessary for antimalarial activity. The fluorine atom at the 5-position would then represent a modification intended to modulate the drug's properties. The electron-withdrawing nature and small size of fluorine could influence the compound's metabolic stability, potency, and safety profile. The development of analogs with electron-donating groups has shown promise, suggesting that electronic effects at this position are crucial for activity. nih.gov
Enzyme Inhibition Studies
Glyoxalase 1 (GLO1) is a critical enzyme in the detoxification of methylglyoxal, a reactive and cytotoxic byproduct of glycolysis. nih.govfrontiersin.org The accumulation of methylglyoxal can lead to cellular damage through the formation of advanced glycation end products (AGEs), oxidative stress, and apoptosis. frontiersin.org As a result, GLO1 has emerged as a therapeutic target for various diseases. Inhibition of GLO1 can be beneficial in cancer therapy, as it leads to a buildup of toxic methylglyoxal selectively in rapidly proliferating cancer cells. plos.orgnih.gov Conversely, enhancing GLO1 activity is being explored for conditions associated with high dicarbonyl stress, such as diabetic complications. nih.gov
Inhibitors of GLO1 are being developed as potential treatments for cancer and psychiatric disorders. nih.govnih.gov These inhibitors are often designed to mimic the structure of the intermediate formed between glutathione and methylglyoxal. medchemexpress.com While the field of GLO1 inhibition is an active area of research, there is currently no specific published evidence to suggest that this compound acts as an inhibitor of this enzyme.
The Cytochrome P450 (CYP450) family of enzymes is central to the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.gov Inhibition of these enzymes is a major cause of drug-drug interactions, which can lead to increased plasma concentrations of co-administered drugs and potential toxicity. pharmacytimes.comnih.gov Therefore, evaluating the potential of new chemical entities to inhibit key CYP450 isoforms (such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5) is a routine part of drug development. solvobiotech.com
Inhibition can be reversible (competitive or non-competitive) or irreversible (often called mechanism-based inhibition), where a metabolite of the inhibiting drug binds covalently to the enzyme, leading to a long-lasting loss of function. nih.govsolvobiotech.com Given the aromatic, heterocyclic nature of the quinoline ring, compounds like this compound have the potential to interact with the active sites of CYP450 enzymes. However, specific experimental studies detailing the inhibitory effects of this compound on various CYP450 isoforms are not available in the current scientific literature. Such studies would be necessary to assess its potential for causing clinically relevant drug-drug interactions.
Advanced Research Prospects and Therapeutic Implications
Development of Novel 5-Fluoro-8-nitroquinoline Derivatives with Enhanced Bioactivity
The development of new therapeutic agents often involves the synthesis of novel derivatives of a lead compound to enhance bioactivity and selectivity. nih.gov While research specifically detailing a broad library of this compound derivatives is nascent, extensive studies on related 8-nitroquinoline (B147351) and other substituted quinolines provide a strong rationale for this approach. Structural modifications to the quinoline (B57606) core are a promising avenue for improving therapeutic efficacy. nih.gov
Research has demonstrated that substitutions on the quinoline ring are critical for biological activity. For instance, studies on 2-styryl-8-nitroquinolines have shown that modifications to the styryl group can modulate their cytotoxic properties. researchgate.netresearchgate.net Similarly, derivatives of 8-hydroxyquinoline (B1678124) have been extensively synthesized and evaluated for anticancer, antimicrobial, and antifungal activities, with the nature and position of substituents playing a key role in their potency. openmedicinalchemistryjournal.comresearchgate.net The presence of strong electron-withdrawing groups, such as a nitro group, has been noted as being critical for high anticancer activity in some quinoline series. benthamdirect.com
The synthesis of novel analogs of this compound could involve modifications at various positions of the quinoline ring, such as the introduction of different functional groups at the 2- or 4-positions. These derivatives can then be screened against a panel of cancer cell lines and microbial strains to identify compounds with superior potency and selectivity.
| Core Structure | Substituent/Modification | Observed Bioactivity | Target/Mechanism (if known) |
|---|---|---|---|
| 8-Nitroquinoline | 2-Styryl group | Cytotoxic | Anticancer |
| 4-Anilinoquinoline | Sulfonamide group at para-position | Potent inhibition of hCA IX and hCA XII | Carbonic Anhydrase Inhibition |
| 8-Hydroxyquinoline | Acetylene-containing sulfonamide group at C5 | Anticancer and Antimicrobial (MRSA) | Increased p53/p21 expression, altered Bcl-2/Bax expression |
| Quinoline | Various heterocycles | Antitumor | Topoisomerase I (Topo 1) inhibition |
Integration of Advanced Computational Methodologies in Drug Design and Discovery
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new drug candidates. emanresearch.orgcup.edu.in For a compound like this compound, these computational methods can provide profound insights into its potential as a therapeutic agent.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. emanresearch.orgnih.gov For derivatives of this compound, docking studies can be used to screen for potential protein targets and to understand the key molecular interactions—like hydrogen bonds and hydrophobic interactions—that govern binding affinity. nih.govnih.gov For example, docking studies on nitro derivatives of quinoline have been used to explore their potential as inhibitors for targets related to SARS-CoV-2. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing a set of this compound analogs with known bioactivities, a QSAR model could be developed to predict the activity of unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. researchgate.netnih.gov
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (HOMO-LUMO). nih.govrsc.org These calculations can help rationalize the reactivity and stability of this compound and its derivatives, providing insights that are crucial for understanding their mechanism of action at a molecular level. researchgate.net
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. mdpi.comresearchgate.netbenthamdirect.com Early in silico ADMET profiling of this compound derivatives can help identify potential liabilities, such as poor oral bioavailability or potential toxicity, allowing for structural modifications to mitigate these issues before resource-intensive synthesis and testing. mdpi.comingentaconnect.com
Broader Context in Medicinal Chemistry and Chemical Biology Research
The this compound scaffold does not exist in a vacuum; it is part of the broader, highly significant class of quinoline-based compounds that have had a profound impact on medicinal chemistry. rsc.org Quinoline and its derivatives are key components in drugs developed for a wide range of diseases, including cancer, malaria, and bacterial infections. nih.govresearchgate.net
The therapeutic potential of quinoline derivatives stems from their ability to interact with a diverse array of biological targets. Notable examples include:
Enzyme Inhibition: Many quinoline-based drugs function by inhibiting critical enzymes. They have been developed as inhibitors of DNA topoisomerases, protein kinases (such as EGFR and HER-2), and carbonic anhydrases, all of which are important targets in cancer therapy. nih.govmdpi.comingentaconnect.com
Antimicrobial Action: The quinoline core is central to the activity of many antibacterial and antifungal agents. researchgate.net Nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), a close analog, is a known urinary antiseptic. researchgate.net
DNA Intercalation: Some quinoline derivatives can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription, a mechanism often exploited in anticancer agents.
The unique combination of a fluorine atom (which can enhance metabolic stability and binding affinity) and a nitro group (a strong electron-withdrawing group that can participate in crucial biological interactions) on the this compound scaffold makes it a compelling candidate for exploration within these established therapeutic areas.
Considerations for Mutagenicity and Genotoxicity in Nitroaromatic Compound Research
A critical aspect of research into any nitroaromatic compound, including this compound, is the potential for mutagenicity and genotoxicity. Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, which can lead to mutations and potentially cancer.
Nitroaromatic compounds are a class of chemicals known to exhibit a wide range of mutagenic and tumorigenic activities. nih.gov The mutagenicity of these compounds is often linked to their metabolism. The nitro group can be enzymatically reduced within cells to form highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives. These reactive species can then form covalent adducts with DNA, leading to DNA damage. If this damage is not properly repaired by the cell's machinery, it can result in permanent mutations.
The specific mutagenic potential of a nitroaromatic compound is highly dependent on its chemical structure. Factors such as the position of the nitro group and the presence of other substituents on the aromatic ring can significantly influence its metabolic activation and DNA-binding properties. For example, the presence of electron-withdrawing groups can sometimes increase the likelihood of a compound being mutagenic.
Given these considerations, it is imperative that any research program aimed at developing this compound or its derivatives as therapeutic agents includes a thorough evaluation of their genotoxic potential. Standard assays for assessing genotoxicity include:
Bacterial Reverse Mutation Assay (Ames Test): A widely used method to screen for a chemical's potential to cause gene mutations.
In Vitro and In Vivo Toxicology Tests: These assays, such as the micronucleus test or chromosome aberration assay, are used to detect structural and numerical chromosomal damage in mammalian cells.
Early and rigorous screening for mutagenicity and genotoxicity is essential to ensure the safety profile of any new drug candidate derived from the this compound scaffold and to guide the development of safer, non-genotoxic therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-Fluoro-8-nitroquinoline, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nitration and fluorination of quinoline precursors under controlled conditions. For purity optimization:
- Use recrystallization in ethanol or methanol (80% yield, >95% purity) .
- Characterize intermediates via HPLC or GC-MS to monitor side reactions (e.g., over-nitration) .
- Follow guidelines for reporting experimental details (solvent ratios, temperature gradients) to ensure reproducibility .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., nitro-group reduction) .
- Use UV-Vis spectroscopy (λmax ~355 nm) to monitor photodegradation in solution .
- Report storage conditions (e.g., inert atmosphere, desiccants) per NIH preclinical guidelines .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?
- Methodological Answer :
- <sup>19</sup>F NMR to confirm fluorine substitution patterns (δ -110 to -120 ppm) .
- IR spectroscopy for nitro-group identification (asymmetric stretch ~1520 cm⁻¹) .
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 207.03) .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on the biological activity of this compound analogs?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., bacterial topoisomerases) .
- Use DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with observed antimicrobial efficacy .
- Apply systematic review frameworks to analyze conflicting in vitro/in vivo results (e.g., PRISMA guidelines for data extraction) .
Q. What experimental designs are optimal for studying the pH-dependent reactivity of this compound in aqueous media?
- Methodological Answer :
- Design kinetic studies using buffered solutions (pH 2–10) with UV-Vis monitoring at 240 nm .
- Employ stopped-flow techniques to capture transient intermediates (e.g., nitroso derivatives) .
- Validate results with <sup>15</sup>N isotopic labeling to track nitro-group transformations .
Q. How should researchers address discrepancies in reported cytotoxicity thresholds for this compound across cell lines?
- Methodological Answer :
- Standardize assay conditions (e.g., MTT/PrestoBlue protocols, 48-hour exposure) .
- Use meta-analysis to compare IC50 values, adjusting for variables like cell passage number and serum concentration .
- Validate mechanisms via siRNA knockdown of putative targets (e.g., metalloproteinases) .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 .
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
- Report confidence intervals and effect sizes per NIH preclinical reporting standards .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis?
- Methodological Answer :
- Document batch-specific parameters (e.g., stirring rate, cooling gradients) in supplementary materials .
- Cross-validate purity data via independent labs using blinded samples .
- Provide raw chromatograms and spectra in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
